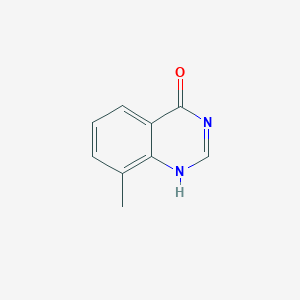

8-Methylquinazolin-4(3H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

8-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRXSFZDLGKFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388735 | |

| Record name | 8-Methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-54-5 | |

| Record name | 8-Methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19181-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methylquinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 8 Methylquinazolin 4 3h One and Its Analogs

Classical and Conventional Synthetic Routes to Quinazolin-4(3H)-ones

The synthesis of the broader class of quinazolin-4(3H)-ones has been extensively studied, with several well-established methods forming the foundation for the preparation of substituted derivatives. These classical routes often utilize readily available starting materials and proceed through key cyclization reactions.

Synthesis from Anthranilic Acid Derivatives

One of the most fundamental and widely employed methods for the synthesis of quinazolin-4(3H)-ones is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. wikipedia.orgnih.gov This approach, and variations thereof, have been a cornerstone in quinazolinone chemistry. The general strategy involves the reaction of an anthranilic acid derivative with a suitable reagent to introduce the remaining atoms of the heterocyclic ring, followed by cyclization.

A common pathway involves the acylation of the amino group of anthranilic acid, followed by cyclodehydration. For instance, the reaction of anthranilic acid with acetic anhydride (B1165640) can lead to the formation of 2-methyl-4H-3,1-benzoxazin-4-one, which can then be converted to the corresponding quinazolinone. nih.govresearchgate.net

The versatility of this method allows for the introduction of various substituents on the quinazolinone core by selecting appropriately substituted anthranilic acids and acylating agents. Microwave irradiation has been shown to accelerate these reactions, often leading to improved yields and shorter reaction times. nih.gov

Utilization of Isatoic Anhydride in Synthetic Pathways

Isatoic anhydride is another valuable and commonly used precursor for the synthesis of quinazolin-4(3H)-ones. Its reaction with various nucleophiles provides a convenient entry into the quinazolinone ring system. For example, treatment of isatoic anhydride with amines can lead to the formation of 2-aminobenzamides, which can then be cyclized to afford quinazolin-4(3H)-ones. chiet.edu.eg

This method is particularly useful for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. The reaction of isatoic anhydride with a primary amine and an aldehyde in a three-component reaction can directly yield the desired quinazolinone framework. acs.org Furthermore, the reaction of isatoic anhydride with 2-aminobenzimidazole (B67599) under microwave irradiation has been utilized to synthesize 3-(2-benzimidazolyl)-quinazolin-4(3H)-ones. nih.gov

Multi-Step Synthesis Approaches

Many synthetic strategies for accessing complex quinazolin-4(3H)-one analogs involve multi-step reaction sequences. These approaches offer greater control over the substitution pattern and allow for the introduction of diverse functionalities. A typical multi-step synthesis begins with a substituted anthranilic acid, which is first acylated and then cyclized to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate can then be reacted with a variety of amines or other nucleophiles to generate the final quinazolinone product. nih.gov

For example, 5-bromo or 5-nitro-substituted anthranilic acids have been condensed with chloro-acyl chlorides to yield the corresponding N-acyl-anthranilic acids. These intermediates are then cyclized with acetic anhydride to form benzoxazinones, which upon reaction with amines, yield tricyclic quinazolinone derivatives. nih.gov This step-wise approach allows for the systematic construction of the target molecule and the introduction of desired substituents at specific positions.

Targeted Synthesis of 8-Methylquinazolin-4(3H)-one Core

The synthesis of this compound specifically requires starting materials that bear a methyl group at the appropriate position on the benzene (B151609) ring. The following sections detail synthetic methods that directly target the formation of this particular quinazolinone derivative.

Acylation and Base-Catalyzed Cyclization Approaches

A direct and efficient route to 8-substituted quinazolin-4(3H)-ones involves the acylation of an appropriately substituted anthranilic acid followed by a cyclization step. This strategy allows for the introduction of various groups at the 2-position of the quinazolinone ring.

While specific examples for the base-catalyzed cyclization leading directly to this compound are not extensively detailed in the provided context, the general principle of base-mediated cyclization of mono-N-acylpropargylguanidines to form other heterocyclic systems suggests its potential applicability in quinazolinone synthesis.

A more common approach involves the initial formation of an N-acyl derivative of 2-amino-3-methylbenzoic acid, which can then be cyclized. The cyclization can be promoted by heat or by using a dehydrating agent.

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Ref. |

| 2-Amino-3-methylbenzoic acid | Formamide (B127407) | - | This compound | - | wikipedia.org |

| 2-Amino-3-methylbenzoic acid | Acetic Anhydride | Hydrazine Hydrate | 3-Amino-2,8-dimethylquinazolin-4(3H)-one | - | nih.gov |

Further details on specific reaction conditions and yields for the direct synthesis of this compound via this method require more targeted investigation.

Synthesis from 3-Methyl-2-aminobenzoic Acid Precursors

The most logical and direct precursor for the synthesis of this compound is 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). This starting material already contains the required methyl group at the desired position.

The classical Niementowski reaction, involving the heating of 2-amino-3-methylbenzoic acid with formamide, provides a direct route to this compound. wikipedia.org This reaction proceeds through the initial formation of 2-formamido-3-methylbenzoic acid, which then undergoes intramolecular cyclization with the loss of a water molecule to form the final product.

Alternatively, 2-amino-3-methylbenzoic acid can be acylated with other reagents to introduce different substituents at the 2-position of the quinazolinone ring. For example, reaction with acetic anhydride leads to the formation of an N-acetylated intermediate, which can be cyclized to 2,8-dimethylquinazolin-4(3H)-one.

| Precursor | Reagent | Product | Method | Ref. |

| 2-Amino-3-methylbenzoic acid | Formamide | This compound | Niementowski Reaction | wikipedia.org |

| 2-Amino-3-methylbenzoic acid | Acetic Anhydride | 2,8-Dimethyl-4H-3,1-benzoxazin-4-one | Acylation and Cyclization | nih.gov |

Detailed experimental conditions and yield data for these specific transformations are crucial for practical applications and would be a valuable addition to the synthetic literature.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including this compound and its analogs. These approaches aim to reduce or eliminate the use and generation of hazardous substances by employing alternative energy sources, environmentally benign solvents, and safer reagents. Such methodologies not only contribute to a more sustainable chemical industry but also often provide benefits such as improved reaction efficiency, shorter reaction times, and simplified purification processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically accelerate reaction rates, leading to higher yields in shorter time frames, often under solvent-free conditions. scispace.com This technique has been successfully applied to the synthesis of various quinazolinone derivatives. researchgate.net

One of the key methods for synthesizing the quinazolin-4(3H)-one core is the Niementowski reaction, which traditionally requires high temperatures and long reaction times. The use of microwave irradiation significantly improves this process. For instance, the reaction of anthranilic acids with an excess of formamide under microwave heating (60 W) at a fixed temperature of 150°C produces 3H-quinazolin-4-one derivatives in very good yields without the formation of by-products. nih.gov

A green, rapid, and efficient microwave-assisted, iron-catalyzed cyclization method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has also been developed. sci-hub.cat This approach can be conducted in water, a green solvent, and provides moderate to high yields of the desired products. sci-hub.cat For example, the synthesis of 2,8-dimethylquinazolin-4(3H)-one from 2-halo-3-methylbenzoic acid and acetamidine (B91507) hydrochloride can be achieved with good yields using this method. sci-hub.cat The use of an inexpensive and environmentally benign iron catalyst further enhances the green credentials of this protocol. sci-hub.cat

The table below summarizes the advantages of microwave-assisted synthesis for quinazolinone derivatives.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes) scispace.com |

| Energy Consumption | Higher | Lower |

| Yields | Variable, sometimes moderate | Generally high to excellent nih.govsci-hub.cat |

| Solvent Use | Often requires organic solvents | Can be performed in green solvents (e.g., water) or solvent-free scispace.comsci-hub.cat |

| By-products | More likely to form | Cleaner reaction profiles with fewer by-products nih.gov |

This methodology's applicability to a broad range of substrates, including various substituted 2-halobenzoic acids and amidines, highlights its versatility in generating a library of quinazolinone analogs. sci-hub.cat

Deep Eutectic Solvents (DES) Applications

Deep Eutectic Solvents (DESs) represent a new class of green solvents that are gaining considerable attention as alternatives to traditional volatile organic compounds and ionic liquids. nih.gov DESs are typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), tartaric acid) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride). nih.gov Their attractive properties include low toxicity, biodegradability, low volatility, high solvation capacity, and ease of preparation. nih.gov

In the context of quinazolinone synthesis, DESs can function as both the reaction medium and the catalyst, simplifying the experimental setup. nih.gov A study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates demonstrated the effectiveness of various choline chloride-based DESs. nih.gov Among the tested combinations, a mixture of choline chloride and urea in a 1:2 molar ratio was found to be the most effective, likely due to its basic nature which catalyzes the reaction. nih.gov

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved through the reaction of 2-aminobenzamide (B116534) with various aldehydes in a choline chloride:urea (1:2) DES at 100 °C. This method is noted for its cost-effectiveness, short reaction times, and high yields. Furthermore, the use of DESs has been successfully applied to the synthesis of various quinazolinone-containing natural products and drugs. researchgate.net For instance, a molten mixture of L-(+)-tartaric acid and N,N′-dimethylurea (DMU) proved to be a highly effective medium for producing spirodihydroquinazolin products. researchgate.net

The following table illustrates the yields of a model reaction for 2-mercapto-3-phenylquinazolin-4(3H)-one synthesis in different choline chloride-based DESs, highlighting the superior performance of the choline chloride:urea system. nih.gov

| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Yield (%) |

| Urea | 1:2 | 68 |

| Thiourea | 1:2 | 35 |

| Ethylene glycol | 1:2 | 31 |

| Glycerol | 1:2 | 26 |

| D-Glucose | 2:1 | 19 |

| L-(+)-Tartaric acid | 1:1 | 15 |

These findings underscore the potential of DESs as environmentally friendly and efficient media for the synthesis of the this compound scaffold and its derivatives. nih.gov

H₂O₂-Mediated Oxidations

Hydrogen peroxide (H₂O₂) is considered a green oxidant because its primary byproduct is water. Its use in organic synthesis aligns with the principles of green chemistry by avoiding the use of toxic and hazardous oxidizing agents. An efficient and sustainable protocol for the synthesis of the quinazolin-4(3H)-one scaffold has been developed utilizing H₂O₂ as the oxidant. ndl.gov.innih.gov

In this method, substituted 2-aminobenzamides react with dimethyl sulfoxide (B87167) (DMSO), which serves as a one-carbon source, in the presence of H₂O₂. acs.orgresearchgate.net The reaction proceeds through a radical mechanism to afford the desired quinazolin-4(3H)-one derivatives in moderate to good yields. ndl.gov.innih.gov The reaction is typically carried out at elevated temperatures (e.g., 150 °C). nih.govresearchgate.net

This methodology has been successfully applied to a range of substrates, demonstrating its versatility. acs.org For example, starting with 2-amino-N-methylbenzamide, the corresponding N-methyl quinazolin-4(3H)-one was synthesized. nih.gov The scope of this green approach has been further extended to the synthesis of biologically active molecules, such as the anti-endotoxic compound 3-(2-carboxyphenyl)-4(3H)-quinazolinone. ndl.gov.innih.gov

The key features of this H₂O₂-mediated synthesis are:

Green Oxidant: Utilizes H₂O₂, which decomposes to water. acs.org

Accessible Carbon Source: Employs DMSO as a readily available source of a methine bridge. ndl.gov.in

Sustainable Approach: Avoids the need for harsh or stoichiometric metal-based oxidants. acs.org

This approach provides a valuable green alternative to traditional methods for constructing the quinazolinone ring system, contributing to the development of more environmentally responsible synthetic strategies. nih.gov

Derivatization Strategies for this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of substituents and functional groups. These derivatization strategies are crucial for modulating the physicochemical properties and biological activities of the core molecule. The primary sites for modification are typically the N-3 and C-2 positions of the quinazolinone ring.

Substituent Effects on Synthetic Outcomes

The nature and position of substituents on the starting materials can significantly influence the outcome of synthetic reactions leading to quinazolin-4(3H)-one derivatives. These effects are observed in terms of reaction yields, rates, and even the feasibility of certain transformations.

In copper-catalyzed reactions for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, the electronic nature of substituents on the benzamide (B126) ring plays a role. While the effect of a methyl group is relatively minor, halogen groups are generally well-tolerated and can lead to good yields. nih.gov Conversely, strong electron-donating groups on the 2-aminobenzamide ring can sometimes result in lower yields. nih.gov

During microwave-assisted, iron-catalyzed synthesis from substituted 2-halobenzoic acids, it has been observed that substrates containing electron-donating groups exhibit slightly higher reactivity. sci-hub.cat For instance, the highest yield was obtained when 2-iodo-4,5-dimethoxybenzoic acid was used as the starting material, indicating that electron-rich aromatic rings facilitate the C-N coupling reaction. sci-hub.cat

The antiproliferative activity of 2-substituted quinazolin-4(3H)-ones is also highly dependent on the nature of the substituents. Studies have shown that phenyl-substituted analogs often exhibit greater cytotoxic activity compared to those with a naphthyl group at the C-2 position. nih.gov Furthermore, the presence of specific functional groups, such as a methoxy (B1213986) phenyl group combined with a dimethylaminoacetamido side chain, can significantly enhance cytotoxic activity. nih.gov This highlights how subtle changes in substitution patterns can have a profound impact on the biological properties of the final compounds.

Introduction of Heterocyclic Moieties onto the Quinazolinone Core

A prominent derivatization strategy involves the introduction of other heterocyclic rings onto the quinazolin-4(3H)-one scaffold. This molecular hybridization approach aims to create new chemical entities with potentially enhanced or novel biological activities by combining the pharmacophoric features of two or more heterocyclic systems. nih.gov

Various heterocyclic moieties have been successfully incorporated, leading to a diverse range of hybrid molecules:

Isoxazole: New quinazolin-4(3H)-one-isoxazole derivatives have been synthesized via a 1,3-dipolar cycloaddition reaction between N-propargylquinazolin-4(3H)-one and arylnitriloxides. nih.gov

Pyrazolinone and Imidazolinone: Hybrid structures combining pyrazolinone and imidazolinone rings with the quinazoline (B50416) pharmacophore have been synthesized and evaluated for cytotoxic activity. nih.gov Pyrazolo[1,5-c]quinazolin-2-one derivatives, in particular, showed potent activity against the MCF-7 cancer cell line. nih.gov

Thiazole (B1198619) and Oxadiazole: Hybrid analogs containing thiazole or 2-phenyloxadiazole moieties linked to the quinazolinone core have been designed as potential anti-proliferative agents. nih.gov

Benzimidazole (B57391): The orientation of a substituted benzimidazole ring at the N-3 position of the quinazolinone has been shown to be important for dihydrofolate reductase (DHFR) inhibition. nih.gov

Thiazolidin-4-one: The quinazolinone scaffold has been combined with thiazolidin-4-one via an imine linkage to create hybrids with antimicrobial activity. nih.gov

Functionalization for Bioconjugation and Nanoparticle Integration

The therapeutic and diagnostic potential of this compound and its analogs is significantly expanded by their conjugation to biomolecules or integration into nanoparticle systems. Such modifications can improve targeting, enhance bioavailability, and enable new modalities of action. This process requires the strategic chemical functionalization of the quinazolinone core to introduce reactive "handles" that can form stable covalent bonds with other molecules or surfaces without compromising the compound's inherent activity.

Introduction of Functional Handles for Bioorthogonal Chemistry

A primary strategy for preparing quinazolinone derivatives for conjugation is the incorporation of a functional group that can participate in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent among these are "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govmedium.comalliedacademies.org

To make a quinazolinone "clickable," a terminal alkyne or an azide (B81097) group must be installed onto its structure. This is typically achieved by modifying the substituents at the N-3 or C-2 positions of the quinazolinone ring, as these sites are often synthetically accessible and tolerant to modification. For instance, an alkyne handle can be introduced by reacting a suitable precursor, such as a quinazolinone with a carboxylic acid at the C-2 position, with an amine-containing alkyne like propargylamine. nih.gov

This synthetic approach creates a derivative of this compound that is primed for conjugation. The terminal alkyne is a stable, largely inert functional group that will not react under most biological conditions until its specific reaction partner, an azide, is introduced along with a copper catalyst. nih.gov

Table 1: Example of Synthetic Strategy for Introducing an Alkyne Handle

| Starting Material Precursor | Reagent | Functionalized Product | Purpose of Functionalization |

| 8-Methyl-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | Propargylamine | 8-Methyl-4-oxo-N-(prop-2-yn-1-yl)-3,4-dihydroquinazoline-2-carboxamide | Introduction of a terminal alkyne for CuAAC "click chemistry" |

Bioconjugation and Nanoparticle Coupling via Click Chemistry

Once the this compound analog is equipped with an alkyne handle, it can be covalently linked to a wide array of biomolecules (peptides, proteins, nucleic acids) or nanoparticles that have been correspondingly functionalized with an azide group. The CuAAC reaction forms a highly stable triazole ring, effectively tethering the quinazolinone to its target. nih.gov

The general scheme for this conjugation is as follows:

Alkyne-modified this compound analog + Azide-modified biomolecule/nanoparticle → [Cu(I) catalyst] → Quinazolinone-triazole-biomolecule/nanoparticle conjugate

This method's high specificity and efficiency allow for the precise construction of complex bioconjugates under mild conditions, often in aqueous environments compatible with biological molecules.

Strategies for Nanoparticle Integration

Integrating this compound derivatives onto nanoparticle platforms can produce advanced drug delivery systems. Gold nanoparticles (AuNPs) are a common choice due to their biocompatibility and well-established surface chemistry. semanticscholar.orgmdpi.com Two primary strategies are employed for this integration:

Direct Attachment via Thiol Linkage: Gold has a strong affinity for sulfur. A quinazolinone derivative can be synthesized with a thiol (-SH) group. When these functionalized molecules are mixed with a colloidal suspension of AuNPs, the thiol groups will spontaneously form strong covalent bonds with the gold surface, creating a stable, functionalized nanoparticle. researchgate.net This process is often referred to as ligand exchange.

Click Chemistry on Nanoparticle Surfaces: A more versatile approach involves functionalizing the nanoparticle surface itself. For example, AuNPs can be coated with a protective layer, such as polyethylene (B3416737) glycol (PEG), that terminates in an azide group. The alkyne-modified this compound derivative can then be "clicked" onto the nanoparticle surface using the CuAAC reaction. This method offers excellent control over the density of the attached molecule and is compatible with various nanoparticle core materials.

Table 2: Methodologies for Nanoparticle Integration

| Integration Method | Quinazolinone Functionalization | Nanoparticle Surface | Linkage Chemistry | Key Advantage |

| Direct Attachment | Introduction of a terminal thiol group (e.g., via a PEG-SH linker). | Bare gold (AuNP). | Thiol-gold covalent bonding. | Simple, one-step self-assembly process. |

| Click Chemistry | Introduction of a terminal alkyne group. | Coated with azide-terminated ligands (e.g., Azide-PEG). | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). | High specificity, versatility, and compatibility with pre-functionalized surfaces. |

By employing these functionalization strategies, this compound can be transformed from a small molecule into a component of a sophisticated, targeted therapeutic or diagnostic agent.

Advanced Spectroscopic and Analytical Characterization of 8 Methylquinazolin 4 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 8-methylquinazolin-4(3H)-one derivatives. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete picture of the proton and carbon environments within the molecule can be assembled.

¹H NMR Data Analysis for Proton Environments

¹H NMR spectroscopy provides critical information about the electronic environment of protons in a molecule. For this compound derivatives, the aromatic protons on the quinazolinone ring system typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants are influenced by the substitution pattern on the aromatic ring.

For instance, in 8-methyl-2-phenylquinazolin-4(3H)-one, the aromatic protons resonate at δ 8.24 (d, J = 6.9 Hz, 2H), 8.00 (d, J = 7.5 Hz, 1H), 7.70 (d, J = 7.2 Hz, 1H), 7.61-7.55 (m, 3H), and 7.41 (t, J = 7.6 Hz, 1H). rsc.org The methyl group at the 8-position typically appears as a singlet further upfield, for example at δ 2.63 (s, 3H) in 8-methyl-2-phenylquinazolin-4(3H)-one. rsc.org The proton of the N-H group in the quinazolinone ring often presents as a broad singlet at a high chemical shift, for example, around δ 12.54 (br s, 1H). rsc.org

In the case of 2-chloromethyl-8-methylquinazolin-4(3H)-one, the aromatic protons are observed at δ 7.96 (d, J = 7.6 Hz, 1H), 7.69 (d, J = 7.2 Hz, 1H), and 7.41 (t, J = 7.6 Hz, 1H), while the methylene (B1212753) protons of the chloromethyl group appear as a singlet at δ 4.56. semanticscholar.org For 6-bromo-8-methylquinazolin-4(3H)-one, the aromatic protons are found at δ 8.17 (s, 1H), 8.04 (d, J = 2.0 Hz, 1H), and 7.89 (s, 1H), with the methyl protons at δ 2.53 (s, 3H) and the N-H proton at δ 12.47 (s, 1H). asianpubs.org

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 8-Methyl-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d6 | 12.54 (br s, 1H, NH), 8.24 (d, J = 6.9 Hz, 2H), 8.00 (d, J = 7.5 Hz, 1H), 7.70 (d, J = 7.2 Hz, 1H), 7.61-7.55 (m, 3H), 7.41 (t, J = 7.6 Hz, 1H), 2.63 (s, 3H, CH₃) |

| 2-Chloromethyl-8-methylquinazolin-4(3H)-one semanticscholar.org | DMSO-d6 | 12.59 (br s, 1H, NH), 7.96 (d, J = 7.6 Hz, 1H), 7.69 (d, J = 7.2 Hz, 1H), 7.41 (t, J = 7.6 Hz, 1H), 4.56 (s, 2H, CH₂Cl) |

| 6-Bromo-8-methylquinazolin-4(3H)-one asianpubs.org | DMSO-d6 | 12.47 (s, 1H, NH), 8.17 (s, 1H), 8.04 (d, J = 2.0 Hz, 1H), 7.89 (s, 1H), 2.53 (s, 3H, CH₃) |

¹³C NMR Data for Carbon Skeletal Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found at a downfield chemical shift, typically in the range of δ 160-170 ppm. dergipark.org.tr The carbons of the aromatic rings appear in the region of δ 110-150 ppm.

For 2-chloromethyl-8-methylquinazolin-4(3H)-one, the carbon signals are observed at δ 162.05 (C=O), 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46 (aromatic carbons), 43.83 (CH₂Cl), and 17.39 (CH₃). semanticscholar.org In 6-bromo-2-methylquinazolin-4(3H)-one, the carbon resonances are assigned as follows: δ 161.87 (C=O), 154.36, 147.56, 137.82, 128.72, 128.20, 121.88, 119.82 (aromatic and vinylic carbons), and 21.36 (CH₃). acs.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| 2-Chloromethyl-8-methylquinazolin-4(3H)-one semanticscholar.org | DMSO-d6 | 162.05 (C=O), 151.40, 146.88, 135.76, 135.28, 126.95, 123.75, 121.46, 43.83 (CH₂Cl), 17.39 (CH₃) |

| 6-Bromo-2-methylquinazolin-4(3H)-one acs.org | CDCl₃/MeOH | 161.87 (C=O), 154.36, 147.56, 137.82, 128.72, 128.20, 121.88, 119.82, 21.36 (CH₃) |

| 6-Bromo-2-ethyl-5-methylquinazolin-4(3H)-one acs.org | DMSO | 162.45 (C=O), 159.18, 150.45, 138.98, 137.79, 127.17, 122.94, 121.18, 27.87 (CH₂), 21.54 (CH₃), 11.57 (CH₃) |

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the substitution pattern on the quinazolinone core and the attachment of various side chains.

In the structural elucidation of quinazolinone derivatives, HMBC spectra show correlations that link protons to neighboring quaternary carbons, which are not observed in a standard ¹³C NMR spectrum. For example, correlations from the methyl protons at the 8-position to the C-7, C-8, and C-8a carbons would definitively confirm its position. Similarly, correlations from the N-H proton to the C-4 and C-8a carbons help to piece together the heterocyclic ring system. The ability to distinguish between two-bond and longer-range correlations in HMBC is a crucial aspect of these analyses. mdpi.comnih.gov The application of HMBC has been instrumental in confirming the structures of various complex quinazolinone-based compounds. niscair.res.inresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula.

The fragmentation of quinazolin-4(3H)-ones under electron impact (EI) ionization often involves characteristic losses of small molecules. A common fragmentation pathway involves the retro-Diels-Alder reaction of the quinazolinone ring, leading to the expulsion of a neutral molecule and the formation of a stable radical cation. For example, a typical fragmentation pattern might involve the loss of CO, followed by the loss of HCN. onlinescientificresearch.comsciencepublishinggroup.comresearchgate.net The fragmentation can also be initiated by the loss of substituents on the quinazolinone ring system. For instance, in 3-amino-substituted quinazolinones, the loss of the amino group (-NH₂) is often observed. sciencepublishinggroup.comresearchgate.net The presence of specific isotopes, such as bromine or chlorine, will result in characteristic isotopic patterns in the mass spectrum, which can be used to confirm the presence and number of these halogen atoms. tandfonline.com

Table 3: Illustrative Mass Spectrometry Fragmentation Data for a Quinazolinone Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 235 (M⁺) | 220 | -NH |

| 220 | 206 | -CH₂ |

| 177 | 162 | -CH₃ |

| 136 | 120 | -O |

| 120 | 93 | -HCN |

| 93 | 65 | -CO |

| Data derived from a representative 3-amino-2-methyl-quinazolin-4(3H)-one derivative. sciencepublishinggroup.comresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound derivatives, several characteristic absorption bands are observed.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring, which typically appears in the region of 1650-1700 cm⁻¹. derpharmachemica.comacs.org The N-H stretching vibration of the lactam is observed as a broad band in the range of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings appear in the 1450-1620 cm⁻¹ region. asianpubs.orgtandfonline.com The C-N stretching vibration can be found in the 1200-1350 cm⁻¹ range. mdpi.com The presence of the methyl group is indicated by C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Bands for Quinazolin-4(3H)-one Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H (lactam) | Stretching | 3300 - 3500 | mdpi.com |

| Aromatic C-H | Stretching | > 3000 | derpharmachemica.com |

| C=O (amide) | Stretching | 1650 - 1700 | derpharmachemica.comacs.org |

| C=C, C=N | Stretching | 1450 - 1620 | asianpubs.orgtandfonline.com |

| C-N | Stretching | 1200 - 1350 | mdpi.com |

X-ray Diffraction for Solid-State Structural Confirmation

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound derivatives, X-ray crystallography has been used to confirm the planar nature of the quinazolinone ring system and the stereochemistry of substituents.

Crystal structure analyses have revealed that the molecules of quinazolinone derivatives often engage in intermolecular hydrogen bonding, typically involving the N-H and C=O groups of the quinazolinone core, leading to the formation of dimers or extended networks in the crystal lattice. nih.gov For instance, in the crystal structure of 3-[(2-chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one, the molecules are linked by pairs of C-H···N hydrogen bonds into centrosymmetric dimers. nih.gov The crystal structure of a complex containing 2-amino-8-methylquinazolin-4(3H)-one has also been determined, providing valuable insight into its binding interactions. pdbj.orgwwpdb.org

Table 5: Example Crystal Data for a Quinazolinone Derivative

| Parameter | Value |

| Compound | 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one nih.gov |

| Molecular Formula | C₁₉H₁₄ClN₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.86728 (14) |

| b (Å) | 14.7098 (3) |

| c (Å) | 13.7055 (3) |

| β (°) | 102.1500 (17) |

| V (ų) | 1550.56 (5) |

| Z | 4 |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, isolating and purifying products, and assessing the final purity and enantiomeric composition of these compounds. The selection of a specific chromatographic technique depends on the scale of the separation, the properties of the compounds, and the analytical goal, ranging from simple reaction monitoring to complex chiral separations.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method widely used to monitor the progress of reactions involving quinazolinone synthesis. nih.govrsc.orgresearchgate.net Researchers typically use pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. rsc.orgnih.govmdpi.com After spotting the reaction mixture on the plate and developing it with an appropriate solvent system, the separated components are visualized. nih.gov Visualization is commonly achieved under UV light, and various staining agents like iron(III) chloride or bromocresol green can also be employed to identify the spots corresponding to starting materials, intermediates, and the final product. mdpi.com This qualitative analysis allows chemists to determine the optimal reaction time and check for the formation of byproducts. nih.govrsc.org

Column Chromatography

For the purification of synthesized this compound derivatives, column chromatography is a standard and effective method. rsc.org After a reaction is deemed complete by TLC, the crude product is often subjected to column chromatography to separate the desired compound from unreacted starting materials, reagents, and byproducts. rsc.org Silica gel (typically 100–200 mesh) is the most common stationary phase used for this purpose. rsc.org The separation is achieved by eluting the column with a suitable mobile phase, which often consists of a mixture of solvents like ethyl acetate (B1210297) and hexane. rsc.org The polarity of the eluent is optimized to ensure efficient separation and isolation of the pure quinazolinone derivative.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative assessment of the purity of quinazolinone derivatives. It is a standard method to confirm that the final compounds meet a high purity threshold, often ≥95%, before they are used in further applications. nih.govacs.org

In addition to purity analysis, HPLC is paramount for the separation of enantiomers of chiral quinazolinone derivatives. mdpi.com Chiral HPLC methods have been developed using specialized chiral stationary phases (CSPs). For instance, quinine (B1679958) carbamate-based CSPs have proven effective for the enantiomeric separation of various imidazo-quinazoline-dione derivatives. nih.govresearchgate.net The separation is influenced by the mobile phase composition, where the choice and concentration of organic modifiers like ethanol (B145695), isopropanol (B130326), or acetonitrile (B52724) can be optimized to achieve baseline resolution. nih.govresearchgate.net Studies have shown that these separations are often enthalpically driven. nih.govresearchgate.net

Table 1: HPLC Purity and Separation Data for Quinazolinone Derivatives

| Compound Type | Technique | Stationary Phase | Mobile Phase | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-(Benzylideneamino)-2-[(diethylamino)methyl]quinazolin-4(3H)-one | Purity Analysis | Not Specified | Not Specified | Purity: 98.34%, Retention Time (Rt): 3.42 min | nih.gov |

| Imidazo-[1,5-b]-quinazoline-1,5-dione derivatives | Chiral Separation (Normal Phase) | Quinine tert-butyl-carbamate CSP | n-hexane with ethanol or isopropanol modifier | Resolution (Rs) values ranged from 1.54 to 2.75. Ethanol provided higher resolution, while isopropanol gave slightly better enantioselectivity. | nih.gov |

| Imidazo-quinazoline-dione derivatives | Chiral Separation (Reversed-Phase) | Quinine carbamate-type CSPs | Hydro-organic and buffered mobile phases (acetonitrile or methanol) | Acetonitrile-containing mobile phases provided baseline resolution (Rs values from 1.68 to 2.76). Methanol enhanced enantioselectivity. | researchgate.net |

| General 4(3H)-Quinazolinone Derivatives | Purity Verification | Not Specified | Not Specified | Purity of final compounds was verified to be ≥95%. | nih.govacs.org |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of volatile compounds. youtube.comjppres.com For relatively non-volatile compounds like many quinazolinone derivatives, a derivatization step is typically required to increase their volatility and thermal stability. youtube.com A common derivatization method is silylation, where active hydrogens, such as those in hydroxyl or amine groups, are replaced with a trimethylsilyl (B98337) group. youtube.com Chiral derivatizing agents can also be used to form diastereomeric derivatives, which can then be separated on a standard achiral GC column to determine enantiomeric purity. youtube.com While less commonly reported for this specific class compared to HPLC, GC and GC-MS can be powerful tools for analyzing specific derivatives or impurities, as demonstrated by its use in checking for reaction cleanliness during the synthesis of some quinazoline (B50416) structures. youtube.com

Biological Activities and Pharmacological Investigations of 8 Methylquinazolin 4 3h One and Its Derivatives

Antimicrobial Efficacy

The quinazolin-4(3H)-one nucleus is a privileged structure in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of pathogenic microorganisms. frontiersin.orgbiomedpharmajournal.orgnih.gov The introduction of a methyl group at the 8-position, along with other substitutions, has been explored to modulate and enhance this antimicrobial potential.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of quinazolin-4(3H)-one have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov Research has shown that these compounds can effectively inhibit the growth of clinically relevant pathogens. For instance, various synthesized quinazolinone derivatives have been tested against bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.orgeco-vector.com

Specifically, studies on 2,3-disubstituted quinazolin-4(3H)-ones have revealed that the nature of the substituents plays a crucial role in their antibacterial potency. frontiersin.org For example, the parent 2-phenyl-3-amino quinazoline-4(3H)-one shows moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Further modifications, such as the introduction of a thiophene (B33073) moiety, have led to compounds with enhanced antibacterial effects. One such derivative, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a highly active antibacterial agent, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. frontiersin.orgnih.gov

The activity of these compounds is often selective, with many quinazolinones showing greater potency against Gram-positive organisms like S. aureus than against Gram-negative bacteria. nih.govnih.gov Some derivatives have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. nih.gov

| Compound Type | Bacterial Strain | Activity | Reference |

| 2-Phenyl-3-amino quinazoline-4(3H)-one | Gram-positive & Gram-negative | Moderate | frontiersin.org |

| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | MIC: 1.95 μg/mL | frontiersin.orgnih.gov |

| 4(3H)-Quinazolinone derivatives | Staphylococcus aureus | Potent activity | nih.gov |

| 3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | S. aureus, B. subtilis, P. aeruginosa, E. coli | MICs: 25.6, 24.3, 30.1, 25.1 µg/mL | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, quinazolin-4(3H)-one derivatives have been investigated for their efficacy against various fungal pathogens. biomedpharmajournal.orgnih.govresearchgate.net These compounds have shown inhibitory effects against fungal strains such as Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov

The antifungal potential is also highly dependent on the substitution pattern of the quinazolinone core. For instance, the introduction of a bromine atom at the 6-position and different aromatic aldehydes in other positions has yielded derivatives with significant antifungal activity. biomedpharmajournal.org Specifically, a derivative with an o-hydroxybenzaldehyde substitution showed excellent potency against A. niger, while another with an m-nitrobenzaldehyde substitution was highly effective against C. albicans. biomedpharmajournal.org

The compound 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, which demonstrated strong antibacterial activity, also proved to be a potent antifungal agent, with a minimum inhibitory concentration (MIC) of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. frontiersin.orgnih.gov

| Compound Derivative | Fungal Strain | Activity | Reference |

| o-Hydroxybenzaldehyde substituted | Aspergillus niger | Excellent potency | biomedpharmajournal.org |

| m-Nitrobenzaldehyde substituted | Candida albicans | Excellent potency | biomedpharmajournal.org |

| 2-Methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | C. albicans, A. niger, R. nigricans | MIC: 3.90 μg/mL | frontiersin.orgnih.gov |

| 3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | A. fumigatus, S. cerevisiae, C. albicans | MICs: 18.3, 23.1, 26.1 µg/mL | nih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The antimicrobial activity of quinazolin-4(3H)-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies have revealed several key features that govern their efficacy.

Substitutions at the 2 and 3 positions of the quinazolinone ring are critical for antimicrobial activity. nih.gov For instance, the presence of a substituted aromatic ring at position 3 is often essential. nih.gov In the case of antibacterial agents, small electron-withdrawing groups like nitro, fluoro, chloro, and nitrile at the para-position of a phenyl ring at position 2 have been shown to confer potent activity. acs.org

Furthermore, the introduction of a halogen atom, such as bromine or chlorine, at positions 6 and 8 can enhance antimicrobial properties. nih.gov The type of substituent at the 3-position also plays a significant role; for example, replacing a benzene (B151609) ring with a heterocyclic group at the aldimine in 3-amino quinazolinones can significantly increase antibacterial activity. frontiersin.org Conversely, increasing the number of methoxy (B1213986) group substitutions on the benzylidene nucleus tends to decrease antibacterial activity. frontiersin.org

Mechanisms of Antimicrobial Action, including DNA Gyrase Inhibition

One of the key mechanisms through which quinazolin-4(3H)-one derivatives exert their antimicrobial effects is the inhibition of bacterial DNA gyrase. mdpi.comdoaj.org DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial drugs. mdpi.com

Several quinazolinone derivatives have been identified as potent inhibitors of the DNA gyrase B subunit (GyrB). tandfonline.comresearchgate.net By binding to the ATP-binding site of GyrB, these compounds prevent the enzyme from carrying out its supercoiling function, which ultimately leads to bacterial cell death. mdpi.com The 4-hydroxy-2-quinolone fragment has been identified as a key pharmacophore for GyrB inhibition. tandfonline.com

Molecular docking studies have further elucidated the binding interactions between quinazolinone derivatives and the active site of DNA gyrase, providing a basis for the rational design of more potent inhibitors. mdpi.comdoaj.org

Resistance-Modifying Properties

In the face of growing antimicrobial resistance, there is a pressing need for compounds that can overcome existing resistance mechanisms. Quinazolin-4(3H)-one derivatives have shown potential as resistance-modifying agents. For example, they have demonstrated the ability to synergize with conventional antibiotics, such as β-lactams, to restore their efficacy against resistant strains like MRSA. nih.gov

This synergistic effect is attributed to the ability of certain quinazolinones to bind to the allosteric site of penicillin-binding protein 2a (PBP2a), the enzyme responsible for β-lactam resistance in MRSA. nih.gov This binding induces a conformational change that opens up the active site of PBP2a, allowing the β-lactam antibiotic to bind and exert its inhibitory action. nih.gov

Anticancer and Cytotoxic Activities

Beyond their antimicrobial properties, quinazolin-4(3H)-one and its derivatives have emerged as a promising class of compounds with significant anticancer and cytotoxic activities. biomedpharmajournal.orgnih.govnih.govmdpi.com They have been evaluated against a variety of cancer cell lines, demonstrating the potential to inhibit cell proliferation and induce apoptosis.

Numerous studies have reported the synthesis of quinazolinone derivatives and their evaluation for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HeLa (cervical cancer). researchgate.netresearchgate.net For example, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were designed with the rationale that alkyl substituents attached to an electron-rich atom could act as stable leaving groups, contributing to their antitumor activity. nih.gov

The cytotoxic efficacy is highly dependent on the specific chemical structure. For instance, among a series of quinazolin-4(3H)-one hydrazides, most compounds showed potent cytotoxicity with IC50 values in the sub-micromolar to low micromolar range against A2780 (ovarian cancer) and MCF-7 cell lines. nih.gov In some cases, these derivatives have shown greater potency than standard anticancer drugs like gefitinib. researchgate.net

The mechanism of anticancer action for quinazolinone derivatives is multifaceted and can involve the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, HER2) and poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.gov Some derivatives have also been shown to induce apoptosis by triggering the release of cytochrome c from mitochondria and activating caspases. mdpi.com

| Compound Series | Cancer Cell Line(s) | Cytotoxic Activity (IC50) | Reference |

| Quinazolin-4(3H)-one hydrazides | A2780, MCF-7 | 0.14 to 0.84 µM | nih.gov |

| Quinazolin-4(3H)-one esters | A2780, MCF-7 | 0.49 to 2.98 µM | nih.gov |

| 3-Benzyl-2-methylquinazolin-4(3H)-one | SKLU-1, MCF-7, HepG-2 | 9.48, 20.39, 18.04 µg/mL | researchgate.net |

| 2-Thioquinazolin-4-one derivatives (compounds 21-23) | HeLa, MDA-MB231 | 1.85 to 2.81 μM | researchgate.net |

In Vitro Cytotoxicity against Various Cancer Cell Lines

Derivatives of the 8-methylquinazolin-4(3H)-one scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, a novel series of quinazolin-4(3H)-one based compounds were evaluated for their antiproliferative activity. doi.org Compound 8e showed potent activity against the liver cancer cell line HepG2, with an IC50 value of 2.07 µM, which was more potent than the reference drug Doxorubicin (IC50 = 2.15 µM). doi.org Another derivative, 8l , also displayed comparable potency against HepG2 cells. doi.org

Another series of 3-methyl-quinazolinone derivatives was tested against human prostate cancer (PC-3), human lung cancer (A549), and human liver cancer (SMMC-7721) cell lines. nih.gov Compounds 5g , 5k , and 5l from this series showed high antitumor activities against all three cell lines. nih.gov Specifically, compound 5k was found to induce late apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase. nih.gov

The following table summarizes the in vitro cytotoxicity of selected this compound derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8e | HepG2 (Liver) | 2.07 | doi.org |

| Doxorubicin | HepG2 (Liver) | 2.15 | doi.org |

| 5d | HCT116 (Colorectal) | 6.09 | nih.gov |

| HePG2 (Liver) | 2.39 | nih.gov | |

| Hela (Cervical) | 8.94 | nih.gov | |

| MCF-7 (Breast) | 4.81 | nih.gov | |

| 5h | HCT116 (Colorectal) | 5.89 | nih.gov |

| HePG2 (Liver) | 6.74 | nih.gov | |

| 5p | HCT116 (Colorectal) | 8.32 | nih.gov |

| HePG2 (Liver) | 9.72 | nih.gov | |

| MCF-7 (Breast) | 7.99 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 8-Methylquinazolinones

The quinazolin-4-one scaffold has been identified as a crucial pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP), an enzyme central to DNA repair. nih.gov PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. researchgate.netnih.gov

A series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones were developed as PARP inhibitors. nih.gov Among these, an 8-hydroxy-2-methylquinazolinone derivative (NU1025 ) showed an IC50 value of 0.40 µM for PARP inhibition. researchgate.net The 8-methylquinazolinone series, in particular, was noted for being among the most potent PARP inhibitors reported, with IC50 values in the range of 0.13-0.27 µM. researchgate.net

Researchers have designed and synthesized novel quinazolinone derivatives as PARP-1 inhibitors, utilizing the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib. rsc.org In one such study, compound 12c displayed an IC50 of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. rsc.org Another study highlighted a quinazoline (B50416) derivative (Compound U ) with potent inhibitory activity against both PARP-1 (IC50 = 13.3 nM) and PARP-2 (IC50 = 67.8 nM). nih.gov

The following table presents the PARP inhibitory activity of selected quinazolinone derivatives.

| Compound | Target | IC50 | Reference |

| 8-methylquinazolinone series | PARP | 0.13-0.27 µM | researchgate.net |

| NU1025 (8-hydroxy-2-methylquinazolinone) | PARP | 0.40 µM | researchgate.net |

| 12c | PARP-1 | 30.38 nM | rsc.org |

| Olaparib | PARP-1 | 27.89 nM | rsc.org |

| Compound U | PARP-1 | 13.3 nM | nih.gov |

| PARP-2 | 67.8 nM | nih.gov |

Tyrosine Kinase Inhibition (e.g., CDK2, EGFR1, HER2, VEGFR2)

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of various tyrosine kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. nih.gov

CDK2, EGFR1, and HER2 Inhibition : A study on quinazolin-4(3H)-one derivatives revealed potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Compounds 2i and 3i from this series demonstrated strong inhibition of CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively, comparable to the known inhibitor imatinib (B729) (IC50 = 0.131 µM). nih.gov These compounds also showed potent activity against EGFR and HER2. nih.gov Molecular docking studies suggested that these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors depending on the specific kinase. nih.gov

VEGFR2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.netsemanticscholar.org Several quinazolin-4(3H)-one derivatives have been designed as VEGFR-2 inhibitors. In one series, compound 5p was the most potent against the VEGFR-2 enzyme, with an IC50 of 0.117 µM, compared to the standard drug Sorafenib (IC50 = 0.069 µM). nih.gov Other compounds like 5h (IC50 = 0.215 µM) and 5d (IC50 = 0.274 µM) also showed significant VEGFR-2 inhibition. nih.gov

The table below summarizes the tyrosine kinase inhibitory activities.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 2i | CDK2 | 0.173 | nih.gov |

| 3i | CDK2 | 0.177 | nih.gov |

| Imatinib | CDK2 | 0.131 | nih.gov |

| 5p | VEGFR-2 | 0.117 | nih.gov |

| 5h | VEGFR-2 | 0.215 | nih.gov |

| 5d | VEGFR-2 | 0.274 | nih.gov |

| Sorafenib | VEGFR-2 | 0.069 | nih.gov |

Modulation of DNA Repair Mechanisms

The primary mechanism by which 8-methylquinazolinone derivatives modulate DNA repair is through the inhibition of PARP-1. nih.govresearchgate.net PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. manmiljournal.ru When PARP is inhibited by a quinazolinone derivative, these single-strand breaks are not repaired and can convert into more lethal double-strand breaks during DNA replication. unimi.it

In normal cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. nih.gov However, in cancer cells that have mutations in HR pathway genes, such as BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death. researchgate.netnih.gov This concept, known as synthetic lethality, allows for the selective killing of cancer cells while sparing normal, healthy cells. nih.gov By disrupting DNA repair, these PARP inhibitors can also potentiate the cytotoxicity of DNA-damaging chemotherapy agents and radiation. researchgate.net

Structure-Activity Relationships (SAR) in Anticancer Agents

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone core.

For PARP Inhibition : Structure-activity relationship studies revealed that for PARP-1 inhibition, substitutions at the 8-position of the quinazolinone ring are critical. The 8-methylquinazolinone series showed high potency. researchgate.net In another series, it was found that an (S)-N-Boc-pyrrolidin-3-yl substituent resulted in a compound with maximum activity as a PARP-1 inhibitor. nih.gov The presence of a quinazoline-4-one or 2,4-dione scaffold is considered essential for PARP inhibition. nih.gov

For Cytotoxicity and Kinase Inhibition : SAR studies on a series of 3-methyl-quinazolinone derivatives as EGFR inhibitors indicated that the introduction of fluorine atoms on the phenylimino group at the 2-position significantly enhanced antitumor activity. nih.gov Specifically, compounds with 3-fluoro, 3,4-difluoro, and 3,5-difluoro substitutions showed the highest activities against cancer cell lines. nih.gov For a series of VEGFR-2 inhibitors, the presence of electron-withdrawing groups like chloro and trifluoromethyl on the terminal phenyl ring of a urea (B33335) moiety was found to be favorable for potent activity. nih.gov In general, substitutions at positions 2 and 3 of the quinazolinone ring are common strategies to enhance biological activities. nih.gov

Anti-inflammatory Properties

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore associated with significant anti-inflammatory properties. nih.govmdpi.commdpi.com Numerous studies have synthesized and evaluated derivatives of this core structure for their ability to reduce inflammation in various in vivo models, such as the carrageenan-induced rat paw edema model. fabad.org.tr The anti-inflammatory potential is often linked to substitutions at the 2 and 3 positions of the quinazolinone ring with different heterocyclic moieties. nih.gov For instance, the marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazolinone derivative. mdpi.com

Inhibition of Inflammatory Mediators

The anti-inflammatory effects of quinazolin-4(3H)-one derivatives are mediated through the inhibition of key inflammatory molecules. One study designed a series of these derivatives as multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov The lead compound, MR2938 , was found to significantly suppress the production of nitric oxide (NO), a pro-inflammatory mediator, with an IC50 value of 3.29 µM. nih.gov

Furthermore, at a concentration of 1.25 µM, MR2938 was able to decrease the mRNA levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.gov The mechanism of this anti-inflammatory action was suggested to be through the blockage of the MAPK/JNK and NF-κB signaling pathways, which are critical pathways in the inflammatory response. nih.gov

In Vivo and In Vitro Anti-inflammatory Assays

Derivatives of the quinazolinone scaffold have been investigated for their anti-inflammatory potential through various biological assays. A prominent in vivo method used for evaluation is the carrageenan-induced rat paw edema model. fabad.org.trptfarm.pl In one study, novel quinazolinone derivatives were synthesized and screened using this model, with some compounds exhibiting significant anti-inflammatory activity. fabad.org.tr Specifically, derivatives featuring 2-methyl and 2,4-dinitro substitutions on an aromatic ring at the 3-position showed favorable activity. fabad.org.tr For instance, compounds designated QA-2 and QA-6 demonstrated significant anti-inflammatory effects, with a percentage reduction of edema volume (%ROV) of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr

Another study focused on 6,8-dibromo-4(3H)-quinazolinone derivatives, which were also assessed for anti-inflammatory and analgesic properties. ptfarm.pl The presence of substituents on the quinazolinone ring system, including at the 8-position, is a key area of research for developing new anti-inflammatory agents. fabad.org.tr Additionally, in vitro techniques, such as the inhibition of albumin denaturation, have been employed to screen quinazolinone derivatives for anti-inflammatory activity, with some compounds showing a high degree of inhibition. chemmethod.com

| Compound | Substitutions | % Reduction of Edema Volume (after 4 hours) |

|---|---|---|

| QA-2 | 2-methyl substitution on 3-position aromatic ring | 82.75% |

| QA-6 | 2,4-dinitro substitution on 3-position aromatic ring | 81.03% |

| QA-1 | Unspecified | 65.51% |

| QA-4 | Unspecified | 62.06% |

| QA-7 | Unspecified | 63.79% |

| QA-3 | Unspecified | <50% |

| QA-5 | Unspecified | <50% |

| QA-8 | Unspecified | <50% |

Antioxidant Activities

The quinazolin-4(3H)-one framework is a key component in the development of new antioxidant agents. mdpi.com Research has demonstrated that linking the quinazolin-4-one scaffold with phenolic compounds can enhance antioxidant potential. mdpi.comnih.gov The antioxidant properties of these derivatives are often evaluated through a variety of assays that explore different mechanisms of action. mdpi.com

The radical scavenging capacity of this compound derivatives and related compounds is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. mdpi.comnih.gov In studies on new phenolic derivatives of quinazolin-4(3H)-one, several compounds displayed potent scavenging activity, in some cases higher than reference antioxidants like Trolox and ascorbic acid. mdpi.com

Specifically, ortho-diphenolic derivatives were identified as the most active radical scavengers. mdpi.comnih.gov The position and number of phenolic groups have a direct relationship with the observed antioxidant activity. nih.govresearchgate.net For example, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one showed high antioxidant activity compared to standards. nih.gov The DPPH assay, which involves a color change from purple to yellow upon radical scavenging, confirms that the antioxidant activity of these compounds is often attributable to the heterocyclic quinazolin-4-one ring fused with other rings. sapub.org Similarly, the ABTS assay has been shown to be a sensitive and reliable method for evaluating the antioxidant properties of these derivatives. nih.gov

| Compound | Structure Type | DPPH Scavenging Activity (IC50 µM) | ABTS Scavenging Activity (IC50 µM) |

|---|---|---|---|

| 5h | ortho-diphenolic | 4.10 ± 0.04 | 3.78 ± 0.05 |

| 5j | ortho-diphenolic | 5.01 ± 0.05 | 4.55 ± 0.03 |

| 5k | ortho-diphenolic | 6.25 ± 0.06 | 4.02 ± 0.04 |

| Trolox (Standard) | - | 6.50 ± 0.07 | 5.80 ± 0.05 |

| Ascorbic Acid (Standard) | - | 8.20 ± 0.09 | 7.30 ± 0.08 |

Certain derivatives of quinazolin-4(3H)-one have demonstrated the ability to chelate metal ions, which is another important mechanism of antioxidant activity. mdpi.comnih.gov This property is particularly evident in derivatives that possess specific structural features, such as two hydroxyl groups in the ortho position on an attached phenyl ring. nih.gov A hydrazide–hydrazone moiety used as a linker between the quinazolin-4-one core and a polyphenolic fragment has also been chosen for its known chelating properties with transition metal ions. researchgate.net The ability to bind metal ions like iron and copper can prevent them from participating in redox reactions that generate harmful free radicals.

Other Reported Biological Activities

The quinazolinone scaffold is recognized for a wide spectrum of biological activities, including antiviral properties. nih.govnih.gov Several studies have focused on designing and synthesizing quinazolinone derivatives as potential anti-HIV-1 agents. sbmu.ac.ir In this context, a series of new quinazolinone derivatives were designed, synthesized, and evaluated for their ability to inhibit HIV replication in cell cultures. sbmu.ac.ir Docking studies have suggested that these compounds can bind to the active site of the HIV integrase enzyme, chelating Mg2+ ions with their carbonyl groups. sbmu.ac.ir One study found that a specific derivative, compound 10f, was the most active, with an inhibition rate of 38%, while showing no significant cytotoxicity at a concentration of 100 μM. sbmu.ac.ir

Furthermore, research on closely related 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides has also shown promising anti-HIV activity. nih.gov These findings suggest that the broader class of compounds containing the 8-methyl-quinazolinone and related scaffolds can serve as a valuable basis for the development of new anti-HIV therapeutic agents. sbmu.ac.ir

Anticonvulsant Activity

Derivatives of the quinazolin-4(3H)-one ring system have been a subject of interest in the search for new anticonvulsant drugs, inspired in part by the historical use of methaqualone as a sedative-hypnotic. nih.gov Research has shown that modifications at the 2 and 3-positions of the quinazolinone ring can lead to compounds with significant anticonvulsant properties.

A study evaluating a series of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives identified several compounds with moderate to significant anticonvulsant activity when compared to diazepam. nih.gov The anticonvulsant screening revealed that compounds 4b , 7b-f , 8a , and 9b showed noteworthy activity, while compounds 6 , 8b , and 8d exhibited mild to moderate effects. nih.gov The activity was found to be influenced by the nature of the substituent at the 2-position, with the general order of activity being 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. nih.gov

In another study, newly synthesized quinazoline-4(3H)-ones were evaluated in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. ekb.eg Several compounds demonstrated protection against scPTZ-induced seizures, with compounds 8 , 13 , and 19 providing 100% protection, an efficacy reported to be four times more potent than the standard drug ethosuximide. ekb.eg The structure-activity relationship analysis indicated that electron-withdrawing groups (like Cl in compound 8 ) and electron-donating groups (like OCH3 in compound 13 ) on the S-benzyl ring could enhance anticonvulsant activity, possibly by increasing lipophilicity. ekb.eg

Further investigations into 2,3-disubstituted quinazolin-4(3H)-one derivatives using the pentylenetetrazole (PTZ)-induced seizure model in mice also identified compounds with potential anticonvulsant effects. innovareacademics.in The evaluation, which considered the percentage of protection, latency to the first seizure, and a reduction in the number of seizures, highlighted several active compounds. innovareacademics.in

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| 4b, 7b-f, 8a, 9b | Diazepam Comparison | Exhibited significant anticonvulsant activity. | nih.gov |

| 6, 8b, 8d | Diazepam Comparison | Showed mild to moderate anticonvulsant activity. | nih.gov |

| 8, 13, 19 | scPTZ-induced seizures | Provided 100% protection against convulsions. | ekb.eg |

Hypotensive/Antihypertensive Effects

The quinazoline framework is a well-established pharmacophore in the development of antihypertensive agents, with several marketed drugs like Prazosin and Doxazosin belonging to this class. nih.gov Research into novel substituted quinazolin-4(3H)-one derivatives has continued to yield compounds with significant cardiovascular effects.

In an in vivo screening for antihypertensive activity, a series of newly synthesized quinazolin-4(3H)-one derivatives were evaluated. nih.gov Out of the eighteen compounds tested, seven (2a, 2c, 4a, 4d, 5d, 6a, and 6b ) demonstrated a hypotensive effect and also induced bradycardia. nih.govnih.gov These compounds were reported to have better activity than the reference drug Prazosin, which functions as an α1-adrenoceptor blocker. nih.govnih.gov

Table 2: Hypotensive/Antihypertensive Effects of this compound Derivatives

| Compound | In Vivo Model | Observed Effects | Reference |

|---|---|---|---|

| 2a, 2c, 4a, 4d, 5d, 6a, 6b | Animal Models | Showed hypotensive effect and produced bradycardia; better activity than Prazosin. | nih.govnih.gov |

Central Nervous System (CNS) Activity

The quinazolin-4(3H)-one nucleus is known for its wide range of biological properties, including CNS depressant activities. nih.gov The historical context of methaqualone as a sedative-hypnotic has spurred further investigation into the CNS effects of this class of compounds. nih.gov

A study of various 2,3-disubstituted 4(3H)-quinazolinone derivatives in mice revealed several CNS depressant effects. ekb.eg All tested compounds were found to decrease spontaneous locomotor activity. ekb.eg Some derivatives also led to motor incoordination in a portion of the tested animals. ekb.eg Specifically, compounds II and IV were identified as the most potent CNS depressants in this particular study. ekb.eg

Further research on novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones also demonstrated significant sedative-hypnotic and CNS depressant activities. nih.gov Most of the synthesized compounds, when screened using an actophotometer, exhibited notable sedative-hypnotic effects. nih.gov Their CNS depressant activity was further confirmed using the forced swim pool method, which identified several potent compounds within the series. nih.gov Some of these derivatives also showed anticonvulsant activity in MES and scPTZ models. nih.gov

Table 3: Central Nervous System (CNS) Activity of this compound Derivatives

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | Spontaneous locomotor activity, Motor coordination | All tested compounds decreased locomotor activity; some caused motor incoordination. | ekb.eg |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Actophotometer, Forced swim pool | Most compounds showed significant sedative-hypnotic and CNS depressant activities. | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents. The quinazolinone scaffold has been identified as a promising nucleus for the development of novel antitubercular drugs. researchgate.net

In a study focused on synthesizing and evaluating 2,3-disubstituted quinazolinone derivatives, several compounds demonstrated activity against Mycobacterium tuberculosis. nih.gov Compounds 5a–e and 8a–c showed minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL. nih.gov Another investigation into a series of 2,3-dihydroquinazolin-4(1H)-one derivatives also revealed promising antitubercular activity against the H37Rv strain of M. tuberculosis, with MICs ranging from 2 to 128 µg/mL. mdpi.com The most active compounds in this series, 3l and 3m , which featured a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position, exhibited an MIC of 2 µg/mL. mdpi.com Compound 3k , containing an imidazole (B134444) ring, also showed significant activity against both the susceptible H37Rv strain (MIC of 4 µg/mL) and multidrug-resistant strains (MIC of 16 µg/mL). mdpi.com

Furthermore, a series of [2-phenyl-3-[(E)-(1- phenyl ethylidene)amino]quinazolin-4(3H)-one] derivatives were synthesized and tested for their antitubercular activity using the Alamar blue assay method, showing comparable activity to standard drugs. researchgate.net

Table 4: Antitubercular Activity of this compound Derivatives

| Compound Series/Compound | Target Strain | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| 5a–e, 8a–c | M. tuberculosis | 6.25 - 100 µg/mL | nih.gov |

| 3l, 3m | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

| 3k | M. tuberculosis H37Rv | 4 µg/mL | mdpi.com |

| 3k | Multidrug-resistant M. tuberculosis | 16 µg/mL | mdpi.com |

| QZ1, QZ2, QZ3, QZ4 | M. tuberculosis | Comparable activity to standard drugs. | researchgate.net |

Analgesic Activity

Quinazolin-4(3H)-one derivatives have been shown to possess significant analgesic properties. researchgate.net Various studies have utilized animal models to assess both the peripheral and central analgesic potential of these compounds.

In one such study, the analgesic potential of a novel quinazoline derivative was evaluated using the acetic acid-induced writhing test in mice, which is indicative of peripheral analgesic activity. acgpubs.org The compound significantly reduced the number of writhes. acgpubs.org The same study also employed the hot plate test, which suggests central analgesic action, and found that the compound increased the pain latency period. acgpubs.org

Another investigation into a series of 2-butyl-3-substituted quinazolin-4-(3H)-ones reported that several of the synthesized compounds exhibited significant analgesic activity. researchgate.net Notably, compounds A1, A2, A3, and A4 were found to be more potent than the reference drug, diclofenac (B195802) sodium. researchgate.net Further research on 2-phenyl quinazolinone derivatives also identified compounds with notable analgesic effects. Structure-activity relationship studies suggested that diethyl substitution resulted in the highest activity, whereas aromatic and alicyclic amine substitutions led to a decrease in analgesic efficacy.

Table 5: Analgesic Activity of this compound Derivatives

| Compound/Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Novel quinazoline derivative | Acetic acid-induced writhing, Hot plate test | Showed both peripheral and central analgesic activity. | acgpubs.org |

| A1, A2, A3, A4 | Not specified | Exhibited more potent analgesic activity than diclofenac sodium. | researchgate.net |